molecular formula C21H20ClN5O2 B11260653 7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260653
M. Wt: 409.9 g/mol
InChI Key: JTFINFGINXRZEW-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives to form the triazole ring.

    Pyrimidine Ring Formation: The triazole intermediate is then subjected to cyclization with suitable diketones or ketoesters to form the triazolopyrimidine core.

    Substitution Reactions: The final compound is obtained by introducing the 2-chlorophenyl and 2-ethoxyphenyl groups through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines, alcohols, and thiols are commonly employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness

Compared to similar compounds, 7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both 2-chlorophenyl and 2-ethoxyphenyl groups may enhance its interaction with molecular targets, leading to improved efficacy in certain applications.

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O2/c1-3-29-17-11-7-6-10-16(17)26-20(28)18-13(2)25-21-23-12-24-27(21)19(18)14-8-4-5-9-15(14)22/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

JTFINFGINXRZEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Cl)C

Origin of Product

United States

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